3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
The compound "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" is an intriguing molecule with a multifaceted structure that combines benzoxazole and benzodioxin rings. This unique chemical architecture grants the compound potential utility in various scientific fields.
Properties
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c19-11-1-3-13-15(9-11)26-18(23)21(13)6-5-17(22)20-12-2-4-14-16(10-12)25-8-7-24-14/h1-4,9-10H,5-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPMSMWEECKVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" typically involves a multi-step process:
Step 1 Benzoxazole Synthesis: - The 1,3-benzoxazole moiety is prepared via cyclization of an ortho-amino phenol with a carboxylic acid derivative.
Step 2 Chlorination: - Introduction of the chlorine atom at the 6-position of the benzoxazole ring.
Step 3 Amide Coupling: - The final coupling step involves the reaction of 6-chloro-2-oxo-1,3-benzoxazole with 2,3-dihydro-1,4-benzodioxin-6-yl-propanoic acid using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production scales up the above synthetic pathway with optimization in reaction conditions and purification processes to ensure high yield and purity, utilizing automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage at the benzodioxin ring.
Reduction: : The reduction of the benzoxazole oxo group to an alcohol.
Substitution: : Chlorine atom substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), Ozone (O₃)
Reduction Reagents: : Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution Reagents: : Sodium methoxide (NaOMe), Amines (R-NH₂)
Major Products
Oxidative cleavage products: : Carboxylic acids and aldehydes.
Reduction products: : Hydroxy derivatives.
Substitution products: : Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
The compound "3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide" has diverse applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its interaction with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: : Utilized in the development of novel materials with unique properties, such as advanced polymers.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Influencing signal transduction pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
3-(2-chloro-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
3-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Uniqueness
This compound’s distinct structure makes it a valuable subject of study in various scientific fields. What part of its complexity fascinates you the most?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
